molecular formula C20H17N3O4S B12158518 N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12158518
M. Wt: 395.4 g/mol
InChI Key: YKVUMVDUIJXZSZ-UHFFFAOYSA-N
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Description

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes an indole moiety, a sulfonamide group, and an acetamide group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of enzymes and receptors involved in various diseases. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with potential commercial applications.

Mechanism of Action

The mechanism of action of N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of TNF-α is achieved by binding to the active site of the cytokine, preventing it from interacting with its receptors and thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide stands out due to its specific structural features, such as the presence of both sulfonamide and acetamide groups. These functional groups contribute to its unique reactivity and biological activity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17N3O4S/c1-12(24)22-14-6-8-15(9-7-14)28(26,27)21-11-13-5-10-18-19-16(13)3-2-4-17(19)20(25)23-18/h2-10,21H,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

YKVUMVDUIJXZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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